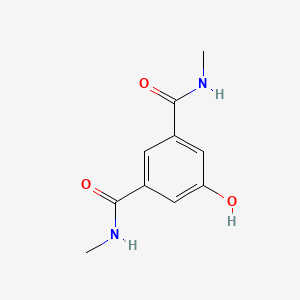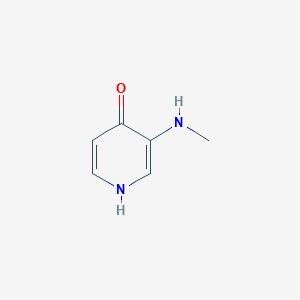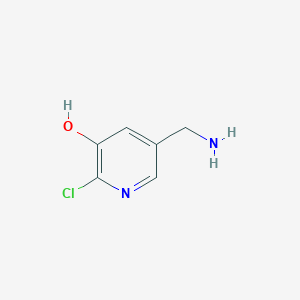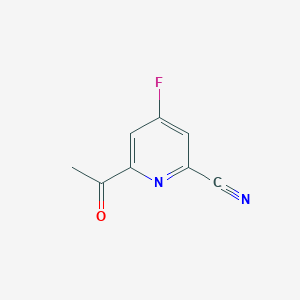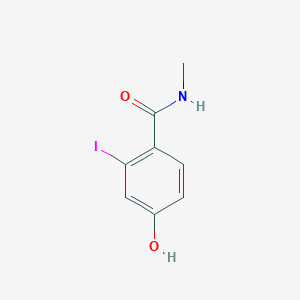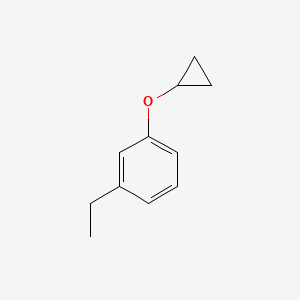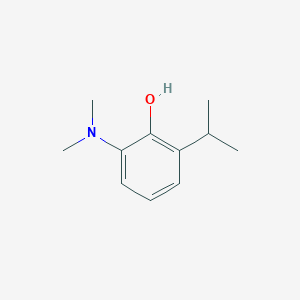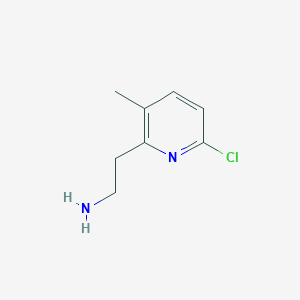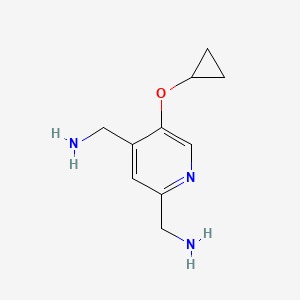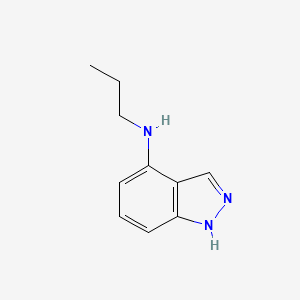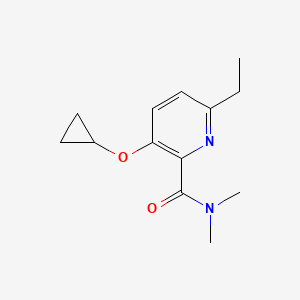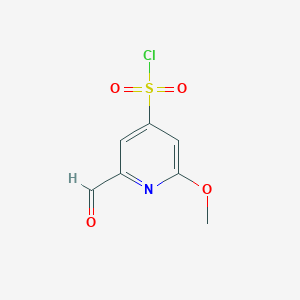
2-Formyl-6-methoxypyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride typically involves the sulfonylation of 2-formyl-6-methoxypyridine. The reaction is carried out under controlled conditions using sulfonyl chloride reagents. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Formyl-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various organic reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. This reactivity is harnessed in the synthesis of more complex molecules and in the modification of existing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formyl-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
2-Methoxypyridine-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group, which affects its reactivity and applications.
Uniqueness
2-Formyl-6-methoxypyridine-4-sulfonyl chloride is unique due to its combination of a formyl group, a methoxy group, and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C7H6ClNO4S |
|---|---|
Poids moléculaire |
235.65 g/mol |
Nom IUPAC |
2-formyl-6-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7-3-6(14(8,11)12)2-5(4-10)9-7/h2-4H,1H3 |
Clé InChI |
MMEBPMRKXFKGOX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


